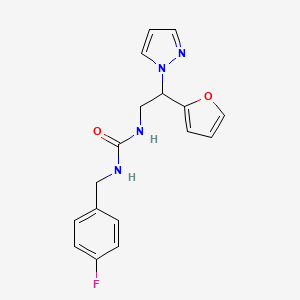![molecular formula C17H20BrNO2 B2721393 1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(3-bromo-4-methoxyphenyl)propan-1-one CAS No. 1797286-45-3](/img/structure/B2721393.png)
1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(3-bromo-4-methoxyphenyl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(3-bromo-4-methoxyphenyl)propan-1-one is a synthetic compound characterized by its intricate structure, featuring a bicyclic core and a phenyl ring substituted with bromine and methoxy groups. It has applications spanning multiple scientific disciplines due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: : The synthesis of this compound generally involves multiple steps, beginning with the formation of the bicyclic ring system followed by substitution reactions to attach the 3-bromo-4-methoxyphenyl group. Typical conditions involve specific catalysts and solvents, with precise temperature and pH control to ensure successful reactions.
Industrial Production Methods: : On an industrial scale, production may leverage optimized reaction pathways that minimize waste and maximize yield. Processes might involve continuous flow reactors to better manage reaction conditions and reduce production time.
Analyse Des Réactions Chimiques
Types of Reactions: : This compound can undergo a variety of chemical reactions such as:
Oxidation: : The molecule's functional groups can be oxidized to introduce or modify oxygen-containing moieties.
Reduction: : Reduction reactions can alter the oxidation state of the compound, affecting its reactivity and stability.
Substitution: : Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring, especially targeting the bromine and methoxy positions.
Common Reagents and Conditions: : Common reagents include halogenating agents, strong acids or bases for catalysis, and specific solvents that promote desired reactivity. Reactions are often conducted under controlled temperatures ranging from mild to elevated, depending on the required transformation.
Major Products: : The products from these reactions vary based on the reaction type but include various substituted derivatives that retain the core bicyclic structure.
Applications De Recherche Scientifique
Chemistry: : In chemistry, the compound is used in studies of reaction mechanisms and as a starting material for the synthesis of more complex molecules.
Biology: : Biological applications include studies on receptor binding and the effects of structural modifications on biological activity.
Medicine: : Medicinal research investigates its potential as a drug candidate, particularly in the context of neurological disorders due to its structural similarity to neurotransmitter analogs.
Industry: : Industrial applications may involve its use as an intermediate in the production of pharmaceuticals and other fine chemicals.
Mécanisme D'action
The compound exerts its effects primarily through interactions with specific molecular targets, such as receptors in the nervous system. Its unique structure allows it to bind selectively to these targets, modulating their activity. The pathways involved often include signal transduction mechanisms that alter cellular responses, leading to the observed biological effects.
Comparaison Avec Des Composés Similaires
Similar compounds include other bicyclic structures with phenyl substitutions, such as:
1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-phenylpropan-1-one
1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(4-methoxyphenyl)propan-1-one
Uniqueness: : What sets 1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(3-bromo-4-methoxyphenyl)propan-1-one apart is its combination of substituents, which confer unique reactivity and biological activity compared to its analogs.
There you have it—a snapshot of this intricate compound. What else can I help you explore?
Propriétés
IUPAC Name |
1-(8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(3-bromo-4-methoxyphenyl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20BrNO2/c1-21-16-9-5-12(11-15(16)18)6-10-17(20)19-13-3-2-4-14(19)8-7-13/h2-3,5,9,11,13-14H,4,6-8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOPZXJUDNCMJSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCC(=O)N2C3CCC2C=CC3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
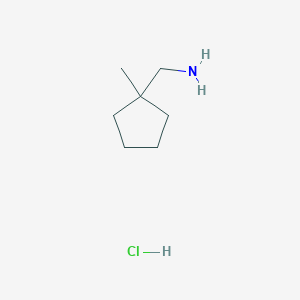
![2,6-Dichloro-N-[3-(5-methyltetrazol-1-yl)phenyl]pyridine-3-carboxamide](/img/structure/B2721313.png)
![3,5-Dimethoxy-N-(2-methyl-3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide](/img/structure/B2721314.png)
![1-[Bis(2-hydroxyethyl)amino]-3-[(2-methylcyclopentyl)oxy]propan-2-OL hydrochloride](/img/structure/B2721315.png)
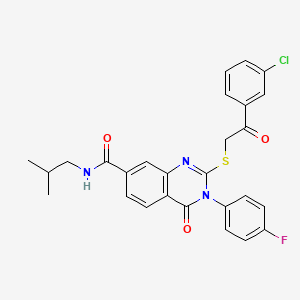
![N-(4-methoxybenzyl)-4-(1-methyl-1H-benzo[d]imidazol-2-yl)piperazine-1-carboxamide](/img/structure/B2721317.png)
![methyl 3-(2-chlorophenyl)-5-[3-(ethoxycarbonyl)-1-(4-methylphenyl)-1H-pyrazol-4-yl]-1,2-oxazole-4-carboxylate](/img/structure/B2721320.png)
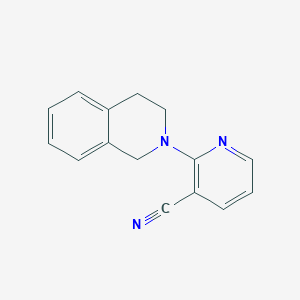
![(Z)-methyl 2-(1-(3-((3-allyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)-3-oxopiperazin-2-yl)acetate](/img/structure/B2721325.png)
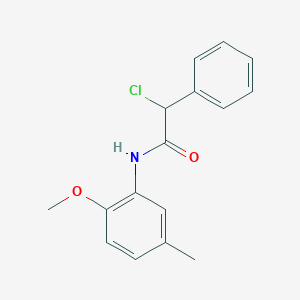

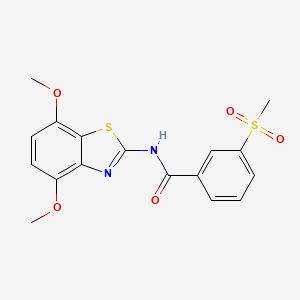
![ethyl 4-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B2721332.png)
